2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid
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Overview
Description
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid is a chemical compound that has garnered attention due to its role as a metabolite of propranolol, a beta-blocker used in the treatment of various cardiovascular conditions . This compound is characterized by its molecular formula C13H12O5 and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid typically involves the use of 4-methoxy-1-naphthol as a starting material . The synthetic route includes the cleavage of the 4-methyl ether using iodotrimethylsilane in the presence of cyclopentene . This method has been employed to prepare naphthoxylactic acid derivatives, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient reagents and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid involves its formation as a metabolite of propranolol . The compound is produced through the metabolic processes in the liver, where propranolol undergoes hydroxylation and subsequent reactions . The molecular targets and pathways involved include the cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Naphthoxylactic acid: A related compound with similar structural features.
4-Methoxy-1-naphthol: A precursor used in the synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid.
Uniqueness
This compound is unique due to its specific role as a propranolol metabolite and its distinct structural properties . Its formation and metabolic pathways provide valuable insights into the pharmacokinetics of beta-blockers .
Properties
CAS No. |
96848-85-0 |
---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H12O5/c14-10-5-6-12(18-7-11(15)13(16)17)9-4-2-1-3-8(9)10/h1-6,11,14-15H,7H2,(H,16,17) |
InChI Key |
WXBHZMJBMCCBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
Synonyms |
3-(4-hydroxy-1-naphthoxy)lactic acid 4-OH-NLA |
Origin of Product |
United States |
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